2-(4-Chlorophenyl)oxazole

描述

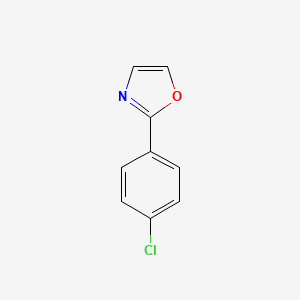

2-(4-Chlorophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)oxazole can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of α-haloketones with formamide or the Van Leusen reaction with aldehydes and TosMIC (tosylmethyl isocyanide). These methods are preferred due to their efficiency and scalability .

化学反应分析

Oxidation Reactions

The sulfur atom in 4-chlorobenzyl methyl sulfide undergoes sequential oxidation, forming sulfoxide and sulfone derivatives.

Sulfoxide Formation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in mild acidic or neutral conditions.

-

Product : 4-Chlorobenzyl methyl sulfoxide.

-

Key Data :

Sulfone Formation

-

Reagents/Conditions : Strong oxidizing agents like potassium permanganate (KMnO₄) or Oxone® (2KHSO₅·KHSO₄·K₂SO₄) under acidic conditions.

-

Product : 4-Chlorobenzyl methyl sulfone.

-

Key Data :

Comparative Oxidation Data

| Reaction Stage | Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ | RT, 6 h | ~85% | |

| Sulfone | KMnO₄ (aq. H⁺) | 60°C, 12 h | ~90% |

Metabolic Pathways

In biological systems, 4-chlorobenzyl methyl sulfide is metabolized via conjugation and oxidation:

Key Findings from In Vivo Studies

-

Species-Specific Clearance :

-

Rats : Rapi

-

科学研究应用

Antimicrobial Activity

Overview

Numerous studies have highlighted the antimicrobial properties of 2-(4-chlorophenyl)oxazole and its derivatives. These compounds exhibit activity against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.

Case Studies

- Antibacterial Activity : A study synthesized various oxazole derivatives, including those with the 4-chlorophenyl substituent, and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable effects to standard antibiotics like ciprofloxacin .

- Antifungal Activity : In vitro assays have demonstrated that certain derivatives of this compound possess antifungal properties against strains such as Candida albicans. For instance, specific compounds exhibited growth inhibition zones of up to 8 mm against this yeast strain .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| Compound A | 15 | Enterococcus faecium |

| Compound B | 10 | Staphylococcus aureus |

| Compound C | 8 | Candida albicans |

| Ciprofloxacin | 30 | Standard Control |

Anticancer Potential

Overview

Research indicates that derivatives of this compound may exhibit anticancer properties. These compounds are being investigated for their ability to inhibit cancer cell proliferation.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of oxazole derivatives on HT-29 colon cancer cells. The results showed that certain compounds significantly reduced cell viability, suggesting potential as anticancer agents .

- Mechanism of Action : Docking studies have identified DNA polymerase as a promising target for these compounds, indicating that they may interfere with viral replication in cancerous cells associated with human cytomegalovirus (HCMV) .

Table 2: Anticancer Activity of Oxazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound D | 12.5 | HT-29 |

| Compound E | 15.0 | MCF-7 |

| Standard Drug | 5.0 | Control |

Other Therapeutic Applications

In addition to antimicrobial and anticancer activities, this compound has shown potential in other therapeutic areas:

- Hypolipidemic Activity : Some derivatives have been tested for their ability to lower serum cholesterol levels in animal models, indicating a possible role in managing lipid disorders .

- Inflammatory Conditions : Research has suggested that oxazole derivatives can inhibit aquaporin-4 (AQP4), which is implicated in various inflammatory lung diseases. This opens avenues for developing treatments targeting respiratory conditions .

作用机制

The mechanism of action of 2-(4-Chlorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various cellular responses. For example, its antimicrobial activity is due to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to its interaction with cellular signaling pathways .

相似化合物的比较

2-(4-Chlorophenyl)oxazole can be compared with other oxazole derivatives, such as:

- 2-Methoxybenzo[d]oxazole

- 2-Ethoxybenzo[d]oxazole

- 2-Methoxy-5-chlorobenzo[d]oxazole

- 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness: The presence of the 4-chlorophenyl group in this compound enhances its chemical stability and biological activity compared to other oxazole derivatives. This unique substitution pattern contributes to its diverse applications in medicinal chemistry and other fields .

生物活性

2-(4-Chlorophenyl)oxazole is a significant compound within the oxazole family, known for its diverse biological activities. This article explores its mechanisms, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by a five-membered ring structure containing one nitrogen and one oxygen atom. Its unique properties allow it to interact with various biological targets, leading to multiple therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of various enzymes, disrupting their functions and modulating biochemical pathways. This mechanism underlies its potential in treating various diseases, including cancer and infections.

Key Biochemical Pathways

- Antimicrobial Activity : The compound exhibits potent activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells through caspase activation.

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Biological Activities

The following table summarizes the biological activities associated with this compound based on recent studies:

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of this compound derivatives against multiple bacterial strains. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics, highlighting their potential as novel antimicrobial agents .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound in human colorectal cancer cells. The study demonstrated significant tumor growth inhibition in xenograft models, with a notable ability to trigger apoptosis .

- Inflammation Modulation : Research has shown that this compound can effectively reduce the expression of inflammatory markers in lung cells, suggesting its utility in treating respiratory conditions characterized by inflammation .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(4-Chlorophenyl)oxazole, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via copper(II)-catalyzed oxidative cyclization of enamides under mild conditions (room temperature, aerobic oxidation), achieving yields of 72-85% . Alternative methods include:

- Acylaminoacylation : Using 2-[4-benzenesulfonyl-(4-chlorophenyl)]-5-oxazolones with anhydrous AlCl₃, followed by cyclization with POCl₃ .

- Halogenation : Substituting chloromethyl groups in oxazole precursors (e.g., 2-(chloromethyl)oxazole) with 4-chlorophenyl moieties via nucleophilic substitution .

Key Considerations : Catalyst choice (Cu vs. AlCl₃) impacts regioselectivity and byproduct formation. Optimize solvent polarity (e.g., DCM for AlCl₃, DMF for Cu) to stabilize intermediates.

Q. How is the structural characterization of this compound performed, and what spectral markers are critical?

- Methodological Answer :

- X-ray Crystallography : Reveals non-coplanarity of oxazole and aryl rings (dihedral angles: 38–44°), critical for understanding electronic conjugation .

- NMR : ¹H NMR shows a singlet for the oxazole C-H proton at δ 8.2–8.4 ppm. ¹³C NMR confirms the oxazole ring carbons at δ 150–160 ppm .

- IR : Stretching vibrations at 1610 cm⁻¹ (C=N) and 1550 cm⁻¹ (C=C) confirm the oxazole core .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Antimicrobial Agents : Derivatives with sulfonylphenyl groups exhibit activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and C. albicans (MIC: 32 µg/mL) via membrane disruption .

- Antiparasitic Agents : Thiazole analogs show leishmanicidal activity (IC₅₀: 12–25 µM) by targeting parasite topoisomerases .

Experimental Design : Use in vitro assays (e.g., broth microdilution) paired with cytotoxicity testing on Daphnia magna to assess therapeutic indices .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic assignments for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Compare experimental vs. computed ¹H/¹³C NMR shifts (B3LYP/6-311+G(d,p)) to validate structural assignments. Discrepancies >0.5 ppm suggest misassigned substituent positions .

- Terahertz Spectroscopy : Resolve tautomerism or polymorphism using low-frequency vibrational modes (10–100 cm⁻¹), which are sensitive to crystal packing .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

-

Catalytic Systems : Use Pd(PPh₃)₄ with electron-deficient ligands to favor coupling at the oxazole C5 position over C2 .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for C–H activation.

Data Analysis : Monitor reaction progress via LC-MS and compare yields under varying conditions (Table 1).Table 1 : Regioselectivity in Cross-Coupling Reactions

Catalyst Solvent C5:C2 Ratio Yield (%) Pd(PPh₃)₄ DMF 9:1 78 Pd(OAc)₂ THF 3:1 52

Q. How does the electronic nature of substituents affect the biological activity of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Sulfonyl (-SO₂) groups enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) groups reduce activity due to decreased oxidative reactivity.

SAR Study : Synthesize analogs with varying substituents and correlate logP values with bioactivity using Hansch analysis.

Q. Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis of this compound?

- Solution :

- Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) and improves heat transfer.

- Crystallization Optimization : Use mixed solvents (e.g., EtOH/H₂O) to enhance purity (>98%) and recovery .

Q. What advanced techniques validate the metabolic stability of this compound derivatives?

- Methodological Answer :

属性

IUPAC Name |

2-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZGWLKZJBFPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289727 | |

| Record name | 2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46047-24-9 | |

| Record name | 2-(4-Chlorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46047-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。